(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride typically involves the reaction of ®-2-aminopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified through crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the BOC group is replaced by other functional groups.
Deprotection Reactions: The BOC group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are usually carried out in polar aprotic solvents such as dimethylformamide or dichloromethane.
Deprotection Reactions: Trifluoroacetic acid is commonly used for deprotection, often in a solvent like dichloromethane.
Major Products Formed
Substitution Reactions: The major products are typically N-substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine, which can be further utilized in various synthetic applications.
Scientific Research Applications
(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, facilitating the selective modification of other functional groups.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The primary function of (R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride is to protect the amine group during chemical reactions. The BOC group forms a stable carbamate linkage with the amine, preventing it from reacting with other reagents. This protection is crucial in multi-step syntheses where selective reactivity is required .
Comparison with Similar Compounds
Similar Compounds
R-1-N-BOC-1,2-diaminopropane: Similar in structure but without the hydrochloride component.
tert-Butyl (2-aminopropyl)carbamate: Another protecting group for amines, differing slightly in its chemical structure.
Uniqueness
(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride is unique due to its hydrochloride component, which enhances its solubility in water and other polar solvents. This property makes it particularly useful in aqueous reactions and biological applications .
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-aminopropyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-6(9)5-10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKQBPNSELZLGM-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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